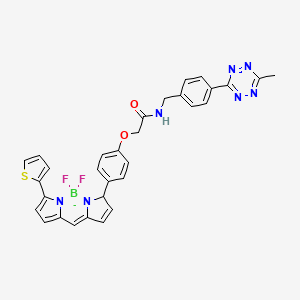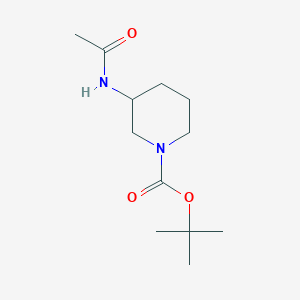![molecular formula C23H33NO2 B12282719 1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azastene, also known by its developmental code name WIN-17625, is a steroidogenesis inhibitor. It is described as a contraceptive, luteolytic, and abortifacient compound that was never marketed . Azastene acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, thereby inhibiting the formation of progesterone, corticosteroids, androgens, and estrogens .
Preparation Methods
The synthesis of Azastene involves several steps:
Initial Alkylation: Methyl testosterone is alkylated using a strong base and methyl iodide to produce the 4,4-dimethyl derivative.
Formylation: The 4,4-dimethyl derivative undergoes formylation with alkoxide and methyl formate to yield the 2-hydroxymethyl derivative.
Isoxazole Ring Formation: The 2-hydroxymethyl derivative reacts with hydroxylamine to form an isoxazole ring, resulting in the final product, Azastene.
Chemical Reactions Analysis
Azastene undergoes various chemical reactions, primarily involving its functional groups:
Oxidation and Reduction: As a steroidogenesis inhibitor, Azastene can undergo oxidation and reduction reactions, particularly affecting its hydroxyl and isoxazole groups.
Substitution Reactions: The compound can participate in substitution reactions, especially involving its methyl and hydroxyl groups.
Common Reagents and Conditions: Typical reagents include strong bases, methyl iodide, alkoxides, and hydroxylamine.
Scientific Research Applications
Chemistry: As a steroidogenesis inhibitor, it is used in research to study steroid biosynthesis pathways and enzyme inhibition.
Biology: Azastene’s role in inhibiting steroid hormones makes it valuable in studying hormonal regulation and reproductive biology.
Medicine: Although never marketed, its potential as a contraceptive and abortifacient has been explored in medical research.
Mechanism of Action
Azastene exerts its effects by competitively inhibiting the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition prevents the conversion of pregnenolone to progesterone, thereby reducing the synthesis of corticosteroids, androgens, and estrogens. The molecular targets include the enzyme’s active site, where Azastene binds and blocks substrate access .
Comparison with Similar Compounds
Azastene is unique in its specific inhibition of 3β-hydroxysteroid dehydrogenase. Similar compounds include:
Cyanoketone: Another steroidogenesis inhibitor that also targets 3β-hydroxysteroid dehydrogenase but with different structural features.
Aminoglutethimide: Inhibits steroid biosynthesis but targets multiple enzymes, including aromatase and cholesterol side-chain cleavage enzyme.
Trilostane: Inhibits 3β-hydroxysteroid dehydrogenase but is used clinically for conditions like Cushing’s syndrome.
Azastene’s specificity and structural characteristics distinguish it from these compounds, making it a valuable tool in steroidogenesis research.
Properties
IUPAC Name |
2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOCHLTNQDFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864353 |
Source


|
| Record name | 1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)




![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
